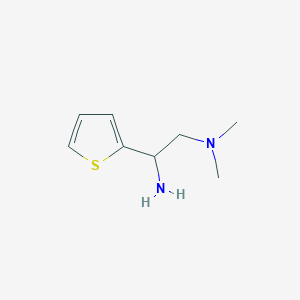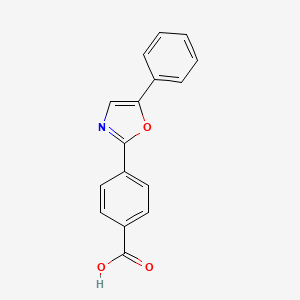![molecular formula C15H16N2O4S B12119148 Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]- CAS No. 1424941-75-2](/img/structure/B12119148.png)
Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]- is a complex organic compound with a unique structure that combines a quinoline ring with a pyrrolidinylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]- typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes sulfonylation with a pyrrolidine sulfonyl chloride under basic conditions. The hydroxy group is introduced through a subsequent hydroxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinoline ketone, while reduction of the quinoline ring can produce a dihydroquinoline derivative .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings
Wirkmechanismus
The mechanism of action of Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the sulfonyl group can form covalent bonds with proteins. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-: Similar structure but with methoxy groups instead of the pyrrolidinylsulfonyl group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group and a hydroxy group on the phenyl ring.
Uniqueness
Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]- is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable tool in various research applications .
Eigenschaften
CAS-Nummer |
1424941-75-2 |
|---|---|
Molekularformel |
C15H16N2O4S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
3-acetyl-6-pyrrolidin-1-ylsulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H16N2O4S/c1-10(18)13-9-16-14-5-4-11(8-12(14)15(13)19)22(20,21)17-6-2-3-7-17/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,19) |
InChI-Schlüssel |
LWSPHCFJOZPGHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)S(=O)(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]-](/img/structure/B12119066.png)


![3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12119091.png)
![4-fluoro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B12119102.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12119113.png)
![1-(4-bromobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12119114.png)
![6-chloro-7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12119119.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B12119138.png)


![7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12119159.png)
